(2-Aminophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone
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Overview
Description
(2-Aminophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone is a chemical compound with the molecular formula C14H18N2O and a molecular weight of 230.306 g/mol . This compound is characterized by the presence of an aminophenyl group and a pyrrolidinyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone typically involves the reaction of 2-aminobenzophenone with 2-ethenyl-2-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2-Aminophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminophenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2-Aminophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate biochemical pathways and molecular interactions .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may be investigated for its effects on specific biological targets and its potential as a drug candidate .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of (2-Aminophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The aminophenyl group may interact with enzymes or receptors, modulating their activity. The pyrrolidinyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzophenone: A related compound with similar structural features but lacking the pyrrolidinyl group.
2-Amino-4-bromobenzophenone: Another similar compound with a bromine atom substituent.
Uniqueness
(2-Aminophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone is unique due to the presence of both the aminophenyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications .
Properties
CAS No. |
823182-48-5 |
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Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
(2-aminophenyl)-[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C14H18N2O/c1-3-14(2)9-6-10-16(14)13(17)11-7-4-5-8-12(11)15/h3-5,7-8H,1,6,9-10,15H2,2H3/t14-/m1/s1 |
InChI Key |
QBJJRQMRPSSXAY-CQSZACIVSA-N |
Isomeric SMILES |
C[C@]1(CCCN1C(=O)C2=CC=CC=C2N)C=C |
Canonical SMILES |
CC1(CCCN1C(=O)C2=CC=CC=C2N)C=C |
Origin of Product |
United States |
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